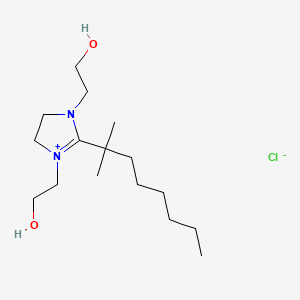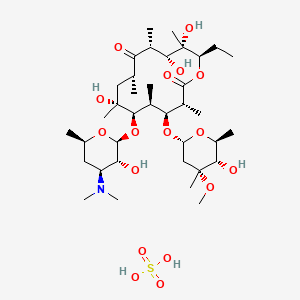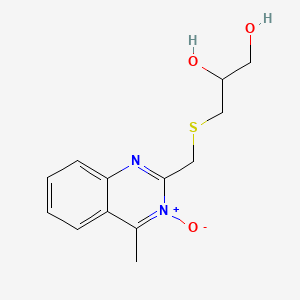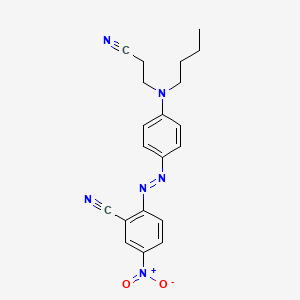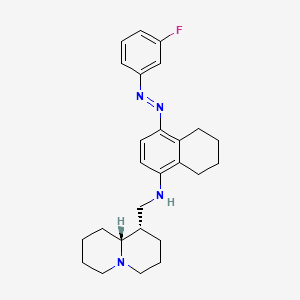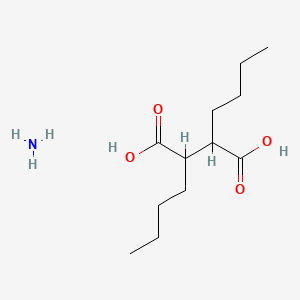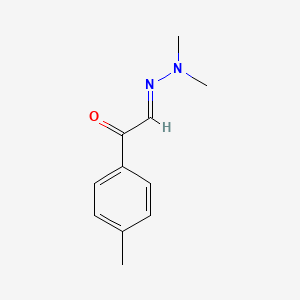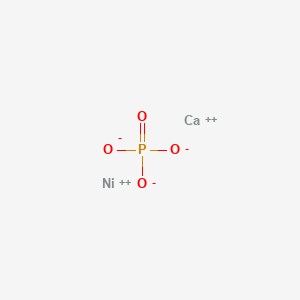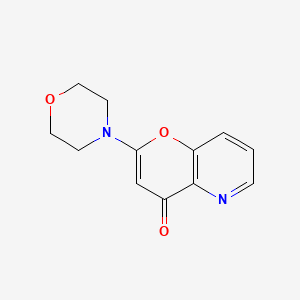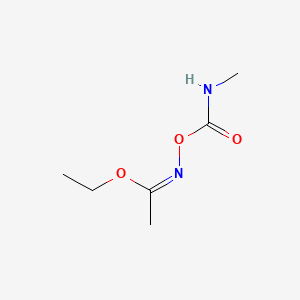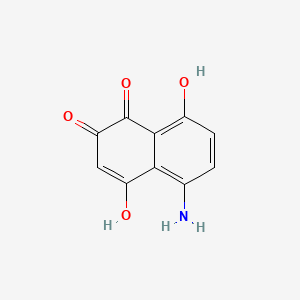
5-Amino-2,8-dihydroxy-1,4-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is a naturally occurring organic compound formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl groups. It is one of many dihydroxynaphthoquinone structural isomers and is known for its deep red crystalline form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Condensation Method: One common synthetic route involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation.
Oxidation Method: Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO₂).
Industrial Production Methods
Industrial production methods for 5-Amino-2,8-dihydroxy-1,4-naphthalenedione typically involve large-scale oxidation processes using manganese dioxide or similar oxidizing agents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, often using agents like manganese dioxide.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, are formed through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO₂) is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed depending on the desired derivative.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products
Oxidation Products: Various oxidized forms of naphthoquinone derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Halogenated naphthoquinone derivatives.
Applications De Recherche Scientifique
5-Amino-2,8-dihydroxy-1,4-naphthalenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential as an antimalarial, antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Membrane Damage: It disrupts membrane integrity, causing leakage and damage.
DNA Damage: It causes DNA leakage and damage, affecting cellular functions.
Respiratory Chain Disruption: It disrupts the respiratory chain, leading to reduced cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A related compound with similar redox properties.
Uniqueness
5-Amino-2,8-dihydroxy-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives .
Propriétés
Numéro CAS |
500733-87-9 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
5-amino-4,8-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,12-13H,11H2 |
Clé InChI |
KLWLNKJFFAUFBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C(=CC(=O)C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


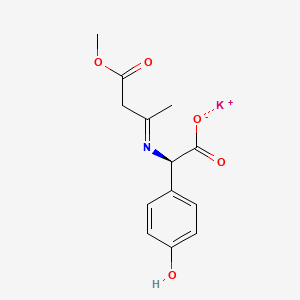
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
